TrxR1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

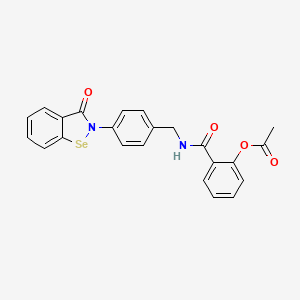

C23H18N2O4Se |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

[2-[[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]methylcarbamoyl]phenyl] acetate |

InChI |

InChI=1S/C23H18N2O4Se/c1-15(26)29-20-8-4-2-6-18(20)22(27)24-14-16-10-12-17(13-11-16)25-23(28)19-7-3-5-9-21(19)30-25/h2-13H,14H2,1H3,(H,24,27) |

InChI Key |

YTNGXACANTXCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |

Origin of Product |

United States |

Foundational & Exploratory

The Thioredoxin Reductase 1 Inhibitor TrxR1-IN-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin Reductase 1 (TrxR1), a key enzyme in the thioredoxin system, is a critical regulator of cellular redox homeostasis. Its upregulation in various cancers has made it a promising target for anticancer drug development. Inhibition of TrxR1 disrupts the cellular redox balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells, which are often more susceptible to such insults due to their higher basal levels of reactive oxygen species (ROS). This document provides a detailed technical overview of a specific inhibitor, TrxR1-IN-1, and the broader context of TrxR1 inhibition.

TrxR1 inhibitors are small molecules designed to specifically target and inactivate the TrxR1 enzyme.[1] By binding to the active site, these inhibitors block the reduction of thioredoxin, diminishing the cell's capacity to manage ROS and leading to a cascade of events culminating in cell death.[1] This selective targeting of cancer cells' antioxidant defenses makes TrxR1 inhibitors a promising class of anticancer agents.[1]

Quantitative Data on TrxR1 Inhibitors

The following tables summarize the quantitative data for two notable TrxR1 inhibitors: this compound (also known as Compound 5j) and TRi-1, a highly specific irreversible inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 (μM) |

| TrxR1 (Enzyme) | 8.8[2] |

| MCF-7 (Breast Cancer) | 1.5[2] |

| HeLa (Cervical Cancer) | 1.7[2] |

| BGC-823 (Gastric Cancer) | 2.4[2] |

| SW-480 (Colon Cancer) | 2.8[2] |

| A549 (Lung Cancer) | 2.1[2] |

Table 2: In Vitro and In Vivo Activity of TRi-1

| Assay/Cell Line | IC50 / Dose |

| TrxR1 (Enzyme, irreversible) | 0.012 µM[3] |

| Cell-free Trx1 Reduction | 4.3 µM[3] |

| FaDu (Head and Neck Cancer) | 0.72 µM[3] |

| FaDu Xenograft Mouse Model | 10 mg/kg (twice daily)[3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TrxR1 inhibitors are provided below.

Recombinant TrxR1 Activity Assay (DTNB Reduction Assay)

This assay measures the enzymatic activity of purified TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Recombinant TrxR1

-

NADPH

-

DTNB

-

TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing TE buffer, NADPH (final concentration 200 µM), and DTNB (final concentration 2 mM).

-

Add recombinant TrxR1 (e.g., 100 nM) to the wells of a 96-well plate.

-

To test the inhibitor, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 1 hour) at room temperature.

-

Initiate the reaction by adding the reaction mixture to the wells containing the enzyme (and inhibitor).

-

Immediately measure the linear increase in absorbance at 412 nm over a period of 3 minutes using a microplate reader. The absorbance increase is due to the formation of 2-nitro-5-thiobenzoate (TNB).

-

The rate of reaction is proportional to the TrxR1 activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular TrxR1 Activity Assay (Endpoint Insulin Reduction Assay)

This assay determines the TrxR1 activity within cell lysates by measuring the reduction of insulin.

Materials:

-

Cultured cells

-

RIPA buffer

-

BCA protein assay kit

-

Reaction buffer (100 mM Tris-HCl, pH 7.6, 3 mM EDTA)

-

Human insulin

-

NADPH

-

Recombinant human thioredoxin (Trx)

-

DTNB in 6 M guanidine hydrochloride, pH 8.0

Protocol:

-

Treat cultured cells with the desired concentrations of the TrxR1 inhibitor for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and lyse them using RIPA buffer on ice.

-

Quantify the total protein concentration of the cell lysates using the BCA assay.

-

In a 96-well plate, incubate a specific amount of cell lysate (e.g., 20 µg of total protein) with the reaction buffer containing insulin (0.3 mM), NADPH (660 µM), and recombinant human Trx (1.3 µM) for 30 minutes at 37°C.

-

Terminate the reaction by adding 200 µl of 1 mM DTNB in 6 M guanidine hydrochloride.

-

Measure the absorbance at 412 nm. The amount of reduced insulin is proportional to the TrxR1 activity in the cell lysate.

-

A blank sample without Trx is used to subtract background absorbance.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium

-

TrxR1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TrxR1 inhibitor for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of the TrxR1 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (e.g., FaDu)

-

TrxR1 inhibitor formulation

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer the TrxR1 inhibitor (e.g., TRi-1 at 10 mg/kg) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).

-

Measure the tumor volume using calipers at regular intervals throughout the treatment period. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathways and Experimental Workflows

The inhibition of TrxR1 triggers a cascade of cellular events, primarily driven by the accumulation of reactive oxygen species (ROS). The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Signaling pathway of TrxR1 inhibition leading to cellular apoptosis.

Caption: General experimental workflow for the evaluation of TrxR1 inhibitors.

Conclusion

This compound and other specific inhibitors of Thioredoxin Reductase 1 represent a promising avenue for the development of novel anticancer therapies. By selectively inducing oxidative stress in cancer cells, these compounds can trigger apoptosis and inhibit tumor growth. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this whitepaper are intended to facilitate further research and development in this critical area of oncology. The continued investigation into the efficacy and safety of TrxR1 inhibitors holds the potential to deliver new and effective treatments for a range of malignancies.

References

An In-depth Technical Guide to TrxR1-IN-1: A Potent and Irreversible Thioredoxin Reductase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of TrxR1-IN-1, a potent and irreversible inhibitor of Thioredoxin Reductase 1 (TrxR1). This document is intended to serve as a valuable resource for researchers in oncology, redox biology, and drug discovery.

Introduction to Thioredoxin Reductase 1 (TrxR1)

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a principal antioxidant system responsible for maintaining cellular redox homeostasis.[1] TrxR1, the cytosolic isoform of thioredoxin reductase, is a key enzyme in this system, catalyzing the NADPH-dependent reduction of oxidized thioredoxin.[2] This process is crucial for regulating a variety of cellular functions, including cell proliferation, apoptosis, and DNA repair.[3] Notably, many cancer cells exhibit elevated levels of TrxR1, which helps them counteract the high oxidative stress associated with rapid proliferation and metabolic activity, making TrxR1 a compelling target for anticancer therapies.[3]

This compound: Chemical Structure and Properties

This compound, also known as TRi-1, is a small molecule inhibitor designed to irreversibly target TrxR1.[1][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | TRi-1, TxnR1 Inhibitor 1, Txnrd1 Inhibitor 1 | [1][4] |

| Formal Name | 2-[(4-chlorophenyl)sulfonyl]-6-methoxy-3-nitro-pyridine | [1][4] |

| CAS Number | 246020-68-8 | [1][4] |

| Molecular Formula | C₁₂H₉ClN₂O₅S | [1][4] |

| Formula Weight | 328.7 g/mol | [1][4] |

| Appearance | Solid | [1][4] |

| Purity | ≥98% | [1][4] |

| Solubility | Soluble in DMSO | [1][4] |

| SMILES | COC1=CC=C(--INVALID-LINK--=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=N1 | [1][4] |

| InChI Key | PRKWNRUVAZZHPH-UHFFFAOYSA-N | [1][4] |

| Stability | ≥ 4 years at -20°C | [1] |

Biological Activity and Quantitative Data

This compound is a highly potent and irreversible inhibitor of TrxR1. Its inhibitory activity has been characterized in both enzymatic and cellular assays.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (TrxR1 enzyme) | 0.012 µM | Recombinant TrxR1 | [1][4] |

| IC₅₀ (TrxR1-induced Trx1 reduction) | 4.3 µM | Cell-free assay | [1][4] |

| IC₅₀ (Cell Viability) | 0.72 µM | FaDu (human head and neck squamous cell carcinoma) | [1][4] |

| In Vivo Efficacy | Decreases tumor growth | FaDu HNSCC mouse xenograft model (10 mg/kg, twice daily) | [1][4] |

| Cellular Effect | Reduces mitochondrial oxygen consumption | HCT116 (colorectal cancer) | [1][4] |

| Cellular Effect | Increases intracellular H₂O₂ | FaDu | [1] |

| Mechanism of Action | Irreversible inhibitor | - | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of TrxR1, likely through covalent modification of the enzyme's active site, which contains a highly reactive selenocysteine residue.[1] Inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin (Trx1-S₂) and a subsequent increase in intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1] This elevation in oxidative stress can trigger downstream signaling cascades that culminate in apoptosis (programmed cell death).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TrxR1 Enzymatic Activity Assay (DTNB Assay)

This assay measures the catalytic activity of TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Recombinant human TrxR1

-

This compound (or other test inhibitor)

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (final concentration 200 µM), and recombinant TrxR1 (final concentration 10-20 nM).

-

Add varying concentrations of this compound to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB to a final concentration of 2 mM.

-

Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR1 activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the viability of cancer cells.

Materials:

-

FaDu cells (or other cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed FaDu cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

FaDu cells

-

Matrigel

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of FaDu cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control to the respective groups.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[1]

Conclusion

This compound is a potent and specific irreversible inhibitor of TrxR1 with demonstrated anti-cancer activity both in vitro and in vivo. Its mechanism of action, involving the disruption of cellular redox homeostasis and induction of apoptosis, makes it a valuable tool for studying the role of the thioredoxin system in cancer and a promising lead compound for the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other related compounds.

References

- 1. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. abcam.com [abcam.com]

- 3. Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FaDu Xenograft Model | Xenograft Services [xenograft.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biological Target of TrxR1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target of Thioredoxin Reductase 1 (TrxR1) inhibitors, with a specific focus on the well-characterized inhibitor, TRi-1, as a representative molecule for the "TrxR1-IN-1" class. This compound is understood here as a general descriptor for inhibitors of TrxR1.

Core Target: Thioredoxin Reductase 1 (TrxR1)

The primary biological target of this compound is Thioredoxin Reductase 1 (TrxR1) , a key enzyme in the thioredoxin system.[1][2][3] This system, which also includes thioredoxin (Trx) and NADPH, is a central regulator of cellular redox homeostasis.[1][3] TrxR1 is a selenoprotein, containing a rare selenocysteine residue in its active site, which is crucial for its catalytic activity.[4][5]

The enzyme's main function is to catalyze the NADPH-dependent reduction of oxidized thioredoxin.[1][3][5] Reduced thioredoxin, in turn, reduces oxidized proteins, thereby protecting the cell from oxidative stress and regulating various cellular processes, including cell proliferation, apoptosis, and DNA synthesis.[2][6]

Mechanism of Action of this compound

TrxR1 inhibitors like this compound are small molecules designed to specifically bind to and inhibit the activity of the TrxR1 enzyme.[1][3] The inhibitory mechanism typically involves the inhibitor binding to the active site of TrxR1, preventing it from reducing its substrate, thioredoxin.[1][3] This disruption of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS), inducing a state of heightened oxidative stress.[1][3] Cancer cells, which often exhibit higher levels of basal oxidative stress compared to normal cells, are particularly vulnerable to this disruption, making TrxR1 an attractive target for anticancer therapies.[1]

Quantitative Data for TrxR1 Inhibition

The following table summarizes key quantitative data for the representative TrxR1 inhibitor, TRi-1.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TrxR1 enzyme) | 0.012 µM | Cell-free assay | [7] |

| IC50 (TrxR1-induced Trx1 reduction) | 4.3 µM | Cell-free assay | [7] |

| IC50 (Cell Viability) | 0.72 µM | FaDu (human head and neck squamous cell carcinoma) | [7] |

| GI50 (Average) | 6.31 µM | Panel of cancer cell lines | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by TrxR1 inhibition and a general workflow for characterizing TrxR1 inhibitors.

Caption: TrxR1 signaling pathway and its inhibition by this compound.

Caption: A typical experimental workflow for characterizing TrxR1 inhibitors.

Experimental Protocols

Recombinant TrxR1 Activity Assay (DTNB Reduction Assay)

This assay measures the ability of an inhibitor to block the catalytic activity of purified recombinant TrxR1. The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR1, which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.

Materials:

-

Recombinant human TrxR1

-

NADPH

-

DTNB solution

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA)

-

This compound (or test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200 µM), and recombinant TrxR1 (final concentration ~5-20 nM).

-

Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the TrxR1/NADPH mixture to the wells.

-

Immediately add DTNB solution (final concentration ~2 mM).

-

Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cellular TrxR1 Activity Assay

This assay measures the activity of TrxR1 within a cellular context.

Materials:

-

Cultured cells (e.g., FaDu, A549)

-

This compound (or test compound)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA assay)

-

Reagents for the DTNB reduction assay as described above.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Wash the cells with PBS and then lyse them using a suitable cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Perform the DTNB reduction assay as described above, using a standardized amount of cell lysate as the source of TrxR1.

-

Calculate the TrxR1 activity relative to the total protein concentration and determine the IC50 value of the inhibitor in the cellular context.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the TrxR1 inhibitor on cultured cells.

Materials:

-

Cultured cells

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. assaygenie.com [assaygenie.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scbt.com [scbt.com]

- 7. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

TrxR1-IN-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the signaling pathway and cellular effects of TrxR1-IN-1, a known inhibitor of Thioredoxin Reductase 1 (TrxR1). TrxR1 is a critical enzyme in the cellular antioxidant defense system, and its inhibition has emerged as a promising strategy in cancer therapy. This document outlines the mechanism of action of this compound, presents its known quantitative efficacy, details relevant experimental protocols for its study, and provides visual representations of its signaling cascade and experimental workflows.

Introduction to the Thioredoxin System and TrxR1

The thioredoxin (Trx) system is a central component of cellular redox regulation, playing a pivotal role in maintaining cellular homeostasis, promoting cell growth, and preventing apoptosis.[1] The system comprises three key components: NADPH, Thioredoxin (Trx), and Thioredoxin Reductase (TrxR). TrxR1, the cytosolic isoform of Thioredoxin Reductase, is a selenocysteine-containing flavoenzyme that catalyzes the NADPH-dependent reduction of oxidized thioredoxin. Reduced Trx, in turn, reduces oxidized protein substrates, thereby participating in a wide array of cellular processes, including DNA synthesis and regulation of transcription factors like NF-κB and AP-1.

In many cancer types, the Trx system is upregulated to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity. This makes TrxR1 a compelling target for anticancer drug development. Inhibition of TrxR1 disrupts the cellular redox balance, leading to an accumulation of ROS, oxidative stress, and subsequent induction of apoptosis in cancer cells.

This compound: A Specific Inhibitor of TrxR1

This compound (also referred to as Compound 5j) is a small molecule inhibitor of Thioredoxin Reductase 1. Its primary mechanism of action is the suppression of TrxR1's enzymatic activity, which leads to a cascade of downstream cellular events culminating in cell death.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against TrxR1

| Compound | Target | IC50 (µM) |

| This compound | TrxR1 | 8.8[2][3][4][5][6] |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.5[2][3][4][5][6] |

| HeLa | Cervical Cancer | 1.7[2][3][4][5][6] |

| A549 | Lung Cancer | 2.1[2][3][4][5][6] |

| BGC-823 | Gastric Cancer | 2.4[2][3][4][5][6] |

| SW-480 | Colon Cancer | 2.8[2][3][4][5][6] |

Signaling Pathway of this compound

The inhibition of TrxR1 by this compound initiates a signaling cascade driven by redox imbalance. The primary consequence is the accumulation of intracellular Reactive Oxygen Species (ROS), which triggers downstream apoptotic pathways.

Caption: Signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound. Note: As specific protocols for this compound are not publicly available, the following are established, representative methods for the analysis of TrxR1 inhibitors.

Recombinant TrxR1 Activity Assay (DTNB Assay)

This assay measures the enzymatic activity of purified TrxR1 by monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

Materials:

-

Recombinant human or rat TrxR1

-

This compound

-

NADPH

-

DTNB

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, NADPH (final concentration 200 µM), and varying concentrations of this compound.

-

Add recombinant TrxR1 (final concentration 10-20 nM) to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB (final concentration 2 mM).

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species in cells following treatment with this compound using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

Cancer cell lines

-

This compound

-

DCFH-DA

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells in appropriate vessels (e.g., 6-well plates or chamber slides).

-

Treat cells with this compound at a desired concentration for a specified time.

-

Incubate the cells with DCFH-DA (5-10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity using a fluorescence microscope or quantify it using a flow cytometer.

Visualized Workflows and Logical Relationships

Experimental Workflow for TrxR1 Inhibitor Screening

Caption: A typical workflow for screening and characterizing TrxR1 inhibitors.

Logical Relationship of TrxR1 Inhibition

Caption: The logical cascade from TrxR1 inhibition to cancer cell death.

Conclusion

This compound is a potent inhibitor of TrxR1 with significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action, centered on the disruption of the cellular redox balance, underscores the therapeutic potential of targeting the thioredoxin system in oncology. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel TrxR1 inhibitors. Further research is warranted to elucidate the specific downstream signaling events modulated by this compound and to evaluate its in vivo efficacy and safety profile.

References

- 1. Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Reactive Oxygen Species Production During Reductive Stress: The Roles of Mitochondrial Glutathione and Thioredoxin Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Thioredoxin-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acetylated Thioredoxin Reductase 1 Resists Oxidative Inactivation [frontiersin.org]

In-Depth Technical Guide: Discovery and Synthesis of TrxR1-IN-1

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TrxR1-IN-1, a potent inhibitor of Thioredoxin Reductase 1 (TrxR1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound, also identified as compound 5j , emerged from a research initiative focused on the design and synthesis of novel anticancer agents by hybridizing the structures of nonsteroidal anti-inflammatory drugs (NSAIDs) with an Ebselen moiety. Ebselen is a well-known organoselenium compound with antioxidant and anti-inflammatory properties, and its derivatives have been explored for their therapeutic potential. The rationale behind this molecular hybridization was to develop new chemical entities with enhanced cytotoxicity against cancer cells.

This compound was identified as the most potent compound among two series of newly synthesized NSAID-Ebselen derivatives (5a-j and 9a-i). Its discovery was the result of a systematic evaluation of the synthesized compounds for their cytotoxic effects against a panel of human cancer cell lines. Subsequent biological assays confirmed that TrxR1 is a molecular target of this compound.

Synthesis of this compound (Compound 5j)

The synthesis of this compound is achieved through a multi-step process involving the formation of an amide bond between a modified Ebselen precursor and the NSAID, Loxoprofen.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(1-carbamoyl-2-chloroethyl)phenyl selenyl chloride

-

To a solution of 2-aminobenzamide in acetic acid, a solution of sodium nitrite in concentrated sulfuric acid is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of potassium selenocyanate (KSeCN) in water.

-

The reaction mixture is stirred at room temperature, and the resulting precipitate is filtered, washed with water, and dried to yield 2-selenocyanatobenzamide.

-

2-Selenocyanatobenzamide is then reacted with chloroacetyl chloride in the presence of a suitable base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to afford the intermediate, 2-(1-carbamoyl-2-chloroethyl)phenyl selenyl chloride.

Step 2: Synthesis of this compound (Compound 5j)

-

A solution of Loxoprofen in an appropriate solvent such as dimethylformamide (DMF) is prepared.

-

To this solution, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like N-Hydroxysuccinimide (NHS) are added, and the mixture is stirred to activate the carboxylic acid group of Loxoprofen.

-

The intermediate from Step 1, 2-(1-carbamoyl-2-chloroethyl)phenyl selenyl chloride, is then added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography on silica gel to yield this compound as a solid.

Quantitative Data

The biological activity of this compound was quantified through in vitro assays to determine its inhibitory effect on TrxR1 and its cytotoxic effects on various cancer cell lines.

| Parameter | Value |

| TrxR1 Inhibition (IC50) | 8.8 µM |

| Cell Line | Cancer Type | Cytotoxicity (IC50) |

| BGC-823 | Human Gastric Cancer | 2.4 µM |

| SW-480 | Human Colon Adenocarcinoma | 2.8 µM |

| MCF-7 | Human Breast Adenocarcinoma | 1.5 µM |

| HeLa | Human Cervical Cancer | 1.7 µM |

| A549 | Human Lung Carcinoma | 2.1 µM |

Experimental Protocols

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay is performed to determine the concentration of this compound required to inhibit 50% of the TrxR1 enzyme activity (IC50).

Materials:

-

Recombinant human TrxR1

-

NADPH

-

Insulin

-

Dithiothreitol (DTT)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

This compound dissolved in DMSO

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, NADPH, and insulin in a 96-well plate.

-

Various concentrations of this compound (or DMSO as a vehicle control) are added to the wells.

-

The reaction is initiated by the addition of recombinant human TrxR1.

-

The plate is incubated at 37°C for a specified time (e.g., 20 minutes).

-

The reaction is stopped by the addition of a solution containing DTNB and guanidine hydrochloride.

-

The reduction of insulin by TrxR1 leads to the precipitation of insulin, and the remaining NADPH reduces DTNB to 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (BGC-823, SW-480, MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

DMSO or solubilization buffer

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control-treated cells.

-

The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Inhibition of the Thioredoxin Reductase 1 signaling pathway by this compound.

Cellular Functions of TrxR1 Inhibition: A Technical Guide to Auranofin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioredoxin Reductase 1 (TrxR1) is a critical enzyme in maintaining cellular redox homeostasis and is increasingly recognized as a key target in oncology and other therapeutic areas. Its inhibition disrupts the thioredoxin system, leading to a cascade of cellular events, including oxidative stress, apoptosis, and modulation of key signaling pathways. This technical guide provides an in-depth exploration of the cellular functions of TrxR1 inhibition, using the well-characterized inhibitor Auranofin as a representative molecule. This document details the molecular mechanisms, summarizes quantitative data on its biological effects, provides comprehensive experimental protocols for studying TrxR1 inhibition, and visualizes the intricate signaling pathways involved.

Introduction to Thioredoxin Reductase 1 (TrxR1) and Auranofin

The thioredoxin (Trx) system, comprising TrxR, Trx, and NADPH, is a principal antioxidant system in mammalian cells. TrxR1, a cytosolic and nuclear selenoprotein, is responsible for reducing oxidized Trx, which in turn reduces oxidized proteins, thereby protecting cells from oxidative damage.[1] Many cancer cells exhibit elevated levels of TrxR1, which helps them counteract the high oxidative stress associated with rapid proliferation and metabolic activity, making TrxR1 a compelling target for anticancer therapies.[2]

Auranofin, an FDA-approved gold-containing compound initially used for rheumatoid arthritis, is a potent inhibitor of TrxR1.[2] Its lipophilic nature allows it to readily enter cells and interact with the selenocysteine residue in the active site of TrxR1, leading to irreversible inhibition of the enzyme.[3] This inhibition triggers a surge in intracellular reactive oxygen species (ROS), initiating a series of events that culminate in cell death.[1][4]

Core Mechanism of Action

The primary mechanism of Auranofin is the direct inhibition of TrxR1. This leads to an accumulation of oxidized Trx, impairing its ability to reduce downstream targets. The immediate consequence is a disruption of the cellular redox balance, characterized by a significant increase in reactive oxygen species (ROS).[4] This state of oxidative stress is a central hub from which multiple downstream cellular effects emanate, including the induction of apoptosis, modulation of critical signaling pathways, and ultimately, cell death.[1][2]

Quantitative Effects of Auranofin on Cancer Cells

The following tables summarize the quantitative effects of Auranofin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Calu-6 | Lung Cancer | 24 | ~3-4 | [2][5] |

| A549 | Lung Cancer | 24 | ~3-4 | [2][5] |

| NCI-H1299 | Lung Cancer | 24 | ~1 | [6] |

| MCF-7 | Breast Cancer | 24 | 3.37 | [7] |

| HeLa | Cervical Cancer | 24 | ~2 | |

| PC3 | Prostate Cancer | 24 | 2.5 | [8] |

| HT 1376 | Urothelial Carcinoma | 24 | 2.78 | |

| BFTC 909 | Urothelial Carcinoma | 24 | 3.93 |

Table 2: Induction of Apoptosis by Auranofin

| Cell Line | Auranofin Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| MCF-7 | 12.5 | 24 | 89.9 ± 10.9 | [7] |

| MCF-7 | 25 | 24 | >90 (late apoptotic) | [7] |

| BGC-823 | 2, 3, 4 | 24 | Dose-dependent increase | [9] |

| SGC-7901 | 2, 3, 4 | 24 | Dose-dependent increase | [9] |

Table 3: Effect of Auranofin on TrxR Activity

| Cell Line | Auranofin Concentration (µM) | Incubation Time (h) | TrxR Activity Inhibition | Reference |

| Calu-6 | ≥IC50 | 24 | Dose-dependent decrease | [6] |

| A549 | ≥IC50 | 24 | Dose-dependent decrease | [6] |

| B16-F10 | 3 | 1, 3, 12 | Time-dependent decrease | [10] |

| HCT 116 | Not specified | Not specified | Significant inhibition | [11] |

| SW 620 | 0.5 | Not specified | Significant inhibition | [11] |

Signaling Pathways Modulated by TrxR1 Inhibition

Auranofin's inhibition of TrxR1 and the subsequent increase in ROS impact several critical signaling pathways that regulate cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. Auranofin has been shown to inhibit the phosphorylation of multiple key components of this pathway, including AKT, mTOR, S6, and 4EBP1, in non-small cell lung cancer cells.[12][13] This inhibition contributes to the anti-proliferative effects of Auranofin.

Caption: Auranofin inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Auranofin has been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[14][15] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

Caption: Auranofin inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Inhibition of TrxR1 by Auranofin can lead to the activation of Nrf2 signaling, which is a cellular stress response.[16][17] This can initially be a pro-survival response, but sustained activation can also contribute to cellular dysfunction.

Caption: Auranofin modulates the TrxR1-Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of TrxR1 inhibitors like Auranofin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cell culture medium

-

Auranofin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Auranofin (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

-

Materials:

-

Cells in culture

-

Auranofin

-

H2DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Phenol red-free cell culture medium

-

Fluorescence microplate reader or flow cytometer

-

-

Protocol:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or culture dish).

-

Treat cells with Auranofin at the desired concentration and for the appropriate time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Wash the cells once with warm PBS.

-

Load the cells with 10-20 µM H2DCFDA in phenol red-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add phenol red-free medium to the cells.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry (FITC channel).

-

Western Blotting for Apoptosis Markers (Cleaved PARP and Caspase-3)

Western blotting is used to detect the cleavage of key apoptotic proteins like PARP and Caspase-3.

-

Materials:

-

Cell lysates from Auranofin-treated and control cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, and a loading control like mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL reagent and visualize the protein bands using an imaging system.

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the cellular functions of a TrxR1 inhibitor.

References

- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. Auranofin inhibits the proliferation of lung cancer cells via necrosis and caspase‑dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redoxscience.com [redoxscience.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Auranofin | C20H34AuO9PS | CID 16667669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The thioredoxin reductase inhibitor auranofin induces heme oxygenase-1 in lung epithelial cells via Nrf2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

TrxR1-IN-1: A Technical Guide to its Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

TrxR1-IN-1, also known as Thioredoxin Reductase 1 Inhibitor 1 (TRi-1), is a potent and irreversible inhibitor of cytosolic thioredoxin reductase 1 (TrxR1).[1][2][3] This enzyme is a critical component of the thioredoxin system, which plays a central role in maintaining cellular redox homeostasis.[4] By targeting TrxR1, this compound disrupts this balance, leading to a surge in intracellular reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism makes this compound a compound of significant interest for anticancer therapy, as many cancer cells exhibit heightened basal levels of oxidative stress and are thus more vulnerable to further redox imbalance.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and key quantitative data.

Mechanism of Action: From Antioxidant Enzyme to Pro-oxidant Target

The primary mechanism by which this compound induces oxidative stress is through the irreversible inhibition of TrxR1.[1][3] TrxR1 is a selenocysteine-containing enzyme that utilizes NADPH to reduce oxidized thioredoxin (Trx). Reduced Trx, in turn, reduces a wide range of downstream protein disulfides, thereby mitigating oxidative damage.

This compound covalently modifies the active site of TrxR1, rendering it incapable of reducing its natural substrate, Trx.[5] This inhibition not only halts the canonical antioxidant function of the thioredoxin system but also transforms TrxR1 into a pro-oxidant enzyme. The inhibited enzyme can then utilize NADPH to reduce other substrates, including molecular oxygen, leading to the generation of superoxide radicals and subsequently hydrogen peroxide (H₂O₂).[1] This conversion of TrxR1's function is a key driver of the potent oxidative stress induced by this compound.

The resulting accumulation of intracellular ROS has several downstream consequences, including:

-

Oxidative Damage: Increased ROS levels lead to damage of cellular macromolecules, including lipids, proteins, and DNA.

-

Activation of Stress Signaling Pathways: The cellular response to oxidative stress involves the activation of signaling cascades such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3]

-

Induction of Apoptosis: Sustained high levels of oxidative stress can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating damaged cells.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (TRi-1).

| Parameter | Value | Cell Line/System | Reference |

| TrxR1 IC₅₀ | 0.012 µM | Recombinant Enzyme | [6] |

| Trx1 Reduction IC₅₀ | 4.3 µM | Cell-free assay | [6] |

| FaDu Cell Viability IC₅₀ | 0.72 µM | FaDu (Head and Neck Squamous Cell Carcinoma) | [6] |

| Tumor Growth Inhibition | Decreased tumor growth | FaDu HNSCC mouse xenograft model (10 mg/kg, twice daily) | [6] |

| Induction of Apoptosis | Induced intratumoral apoptosis | FaDu HNSCC mouse xenograft model (5 mg/kg, daily) | [6] |

| Mitochondrial Respiration | Reduced oxygen consumption rate | HCT116 (Colorectal Cancer) at 10 µM | [6] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.

Caption: Signaling pathway of this compound-induced oxidative stress.

Caption: Experimental workflow for investigating this compound effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

TrxR1 Activity Assay (DTNB Reduction Assay)

This assay measures the NADPH-dependent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR1.

-

Reagents:

-

TE Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5

-

NADPH solution: 10 mM in TE Buffer

-

DTNB solution: 100 mM in absolute ethanol

-

Recombinant human TrxR1

-

This compound stock solution in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing TE buffer, NADPH (final concentration 200 µM), and recombinant TrxR1 (final concentration 5-10 nM) in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB solution to a final concentration of 2 mM.

-

Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Intracellular ROS Measurement (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Reagents:

-

Cancer cell line of interest (e.g., FaDu, HCT116)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time periods (e.g., 1, 3, 6 hours). Include a vehicle control.

-

After treatment, remove the medium and wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Alternatively, visualize and quantify ROS levels in individual cells using fluorescence microscopy.

-

Cell Viability Assay (MTT Assay)

The MTT assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Conclusion

This compound is a potent and specific inhibitor of cytosolic TrxR1 that induces oxidative stress and subsequent apoptosis in cancer cells. Its unique mechanism of converting TrxR1 into a pro-oxidant enzyme makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular effects of this compound and elucidating its full therapeutic potential.

References

- 1. Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Irreversible TrxR1 inhibitors block STAT3 activity and induce cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Role of Thioredoxin Reductase 1 Inhibition in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal role of Thioredoxin Reductase 1 (TrxR1) inhibition in the induction of apoptosis, a critical process in cancer biology and therapeutics. TrxR1, a key enzyme in the thioredoxin system, is essential for maintaining cellular redox homeostasis.[1][2] Its inhibition disrupts this balance, leading to increased intracellular reactive oxygen species (ROS), which in turn triggers a cascade of signaling events culminating in programmed cell death.[2][3] This guide details the underlying mechanisms, presents quantitative data on the effects of TrxR1 inhibitors, provides comprehensive experimental protocols for studying these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on TrxR1 Inhibition and Apoptosis Induction

The efficacy of TrxR1 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) for both enzyme activity and cell proliferation. The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different TrxR1 inhibitors and their effects on apoptotic markers and ROS levels in cancer cell lines.

| Inhibitor | Cell Line | TrxR1 Inhibition IC50 (nM) | Cell Proliferation IC50 (µM) | Citation |

| IQ9 | MDA-MB-231 (TNBC) | 272 | - | [4] |

| MDA-MB-468 (TNBC) | 440 | - | [4] | |

| MDA-MB-436 (TNBC) | - | - | [4] | |

| MCF-7 (Luminal BC) | 640 | - | [4] | |

| T47D (Luminal BC) | 620 | - | [4] | |

| IQ10 | SF188 (Brain) | 342.74 ± 32.68 | - | [5] |

| DAOY (Brain) | 619.15 ± 43.54 | - | [5] | |

| UW228-3 (Brain) | 443.26 ± 50.40 | - | [5] | |

| Auranofin | SUM159 (Breast) | 50 (250nM treatment) | - | [4] |

| MDA-MB-231 (Breast) | - (27% decrease at 250nM) | - | [4] | |

| Chlorophyllin | HeLa, A549, HepG2, MCF7, SH-SY5Y | - | See Table 2 | [6] |

| Inhibitor | Cell Line | Cell Proliferation IC50 (µM) | Citation |

| Chlorophyllin | HeLa | 24.34 ± 1.21 | [6] |

| A549 | 35.21 ± 1.53 | [6] | |

| HepG2 | 41.33 ± 2.18 | [6] | |

| MCF7 | 53.82 ± 2.54 | [6] | |

| SH-SY5Y | 68.14 ± 3.11 | [6] |

| Biomarker | Cell Line | Treatment | Fold Change/Effect | Citation |

| Bax/Bcl-2 Ratio | U87MG | 25 µM Curcumin | 121% increase | [7] |

| U87MG | 50 µM Curcumin | 249% increase | [7] | |

| ROS Levels | H1299-His175 | 50 µM APR-246 | Increased DCF fluorescence | [8] |

| Mouse Aorta | DNCB | Increased H2O2 production | [9] | |

| TrxR Activity | K562 & KU812 CML | Auranofin | Decreased activity | [10] |

Core Signaling Pathways in TrxR1-Inhibition-Mediated Apoptosis

The inhibition of TrxR1 triggers a cascade of events that ultimately lead to apoptosis. A central mechanism is the accumulation of intracellular ROS due to the compromised antioxidant capacity of the cell.[2][3] This oxidative stress activates downstream signaling pathways, including the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[11][12] In its reduced state, Thioredoxin-1 (Trx-1) binds to and inhibits ASK1.[11] However, upon TrxR1 inhibition, Trx-1 becomes oxidized, leading to its dissociation from ASK1. The liberated and activated ASK1 then phosphorylates and activates downstream kinases such as p38 MAPK and JNK, which in turn mediate apoptotic signals.[12][13] This can lead to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and the release of cytochrome c, ultimately resulting in the activation of executioner caspases like caspase-3.[7][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TrxR1 inhibition in apoptosis induction.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the TrxR1 inhibitor and incubate for the desired time (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with the TrxR1 inhibitor for the desired time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse treated and untreated cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA (10 mM stock in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a suitable plate or dish and treat with the TrxR1 inhibitor.

-

Remove the treatment medium and wash the cells once with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

TrxR1 Enzyme Activity Assay

This assay measures the enzymatic activity of TrxR1 in cell lysates.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

NADPH

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Cell lysate

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add cell lysate to the assay buffer.

-

Add NADPH to a final concentration of 200 µM.

-

Initiate the reaction by adding DTNB to a final concentration of 2 mM.

-

Immediately measure the linear increase in absorbance at 412 nm over time (e.g., 3 minutes) using a plate reader. The rate of increase is proportional to the TrxR1 activity.

Experimental and Logical Workflow

The investigation of a novel TrxR1 inhibitor typically follows a structured workflow to characterize its effects on apoptosis induction. This workflow integrates various cellular and biochemical assays to build a comprehensive understanding of the compound's mechanism of action.

This guide provides a foundational understanding and practical resources for researchers investigating the therapeutic potential of TrxR1 inhibition. The presented data, protocols, and pathway diagrams serve as a valuable reference for designing experiments and interpreting results in the field of cancer drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. What are TrxR1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Radiosensitising Effects of a Novel Thioredoxin Reductase Inhibitor in Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. THIOREDOXIN REDUCTASE INHIBITION REDUCES RELAXATION BY INCREASING OXIDATIVE STRESS AND S-NITROSYLATION IN MOUSE AORTA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioredoxin 1 modulates apoptosis induced by bioactive compounds in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TXNRD1 thioredoxin reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thioredoxin reductase 1 inhibitor compound 5j

An In-depth Technical Guide to Thioredoxin Reductase 1 Inhibitor Compound 5j

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Thioredoxin reductase 1 (TrxR1) inhibitor, compound 5j (also known as TrxR1-IN-1). Thioredoxin reductase 1 is a critical enzyme in maintaining cellular redox homeostasis and is a validated target for cancer therapy due to its frequent upregulation in malignant cells. Compound 5j has been identified as an inhibitor of TrxR1 with demonstrated cytotoxic activity against a range of human cancer cell lines. This guide consolidates the available quantitative data, outlines general experimental protocols for assessing TrxR1 inhibition and cytotoxicity, and discusses the potential signaling pathways affected by the inhibition of this key enzyme.

Introduction: The Role of Thioredoxin Reductase 1 in Cancer

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a principal regulator of cellular redox balance and is integral to numerous cellular processes, including cell proliferation, apoptosis, and DNA repair. Thioredoxin reductase 1 (TrxR1), a cytosolic selenoprotein, is the key enzyme that maintains thioredoxin in its reduced, active state.

In many types of cancer, the levels of TrxR1 are significantly elevated. This upregulation is believed to be an adaptive response to the increased oxidative stress inherent in cancer cells and contributes to their enhanced survival, proliferation, and resistance to chemotherapy and radiotherapy. Consequently, the development of small molecule inhibitors targeting TrxR1 has emerged as a promising strategy in oncology drug discovery. By inhibiting TrxR1, the cellular redox balance is disrupted, leading to an accumulation of reactive oxygen species (ROS), which can selectively induce apoptosis in cancer cells that are already under high oxidative stress.

Compound 5j: A Novel TrxR1 Inhibitor

Compound 5j (this compound) has been identified as an inhibitor of human Thioredoxin reductase 1. While the specific chemical structure of compound 5j is not publicly available, its biological activity has been characterized, demonstrating its potential as a lead compound for the development of novel anticancer agents.

Quantitative Biological Data

The inhibitory and cytotoxic activities of compound 5j have been quantified and are summarized in the tables below.

Table 1: TrxR1 Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound (Compound 5j) | Human TrxR1 | 8.8[1][2] |

Table 2: Cytotoxicity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5[1][2] |

| HeLa | Cervical Adenocarcinoma | 1.7[1][2] |

| BGC-823 | Stomach Cancer | 2.4[1][2] |

| SW-480 | Colorectal Adenocarcinoma | 2.8[1][2] |

| A549 | Lung Carcinoma | 2.1[1][2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compound 5j are not publicly available. However, the following sections describe standard, widely accepted methodologies for the key experiments that would be performed to characterize a TrxR1 inhibitor.

TrxR1 Inhibition Assay (DTNB Reduction Assay)

This assay is a common method to determine the in vitro inhibitory activity of a compound against TrxR1.

Workflow:

Caption: Workflow for the DTNB-based TrxR1 inhibition assay.

Methodology:

-

Reagent Preparation: All reagents are prepared in an appropriate buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4). A stock solution of the test compound is prepared in DMSO and serially diluted.

-

Assay Plate Setup: In a 96-well plate, the assay buffer, NADPH (final concentration ~200 µM), and different concentrations of compound 5j are added.

-

Pre-incubation: The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, final concentration ~5 mM) and recombinant human TrxR1 (e.g., 10-20 nM).

-

Measurement: The increase in absorbance at 412 nm, resulting from the reduction of DTNB to 5-thio-2-nitrobenzoate (TNB), is monitored kinetically using a microplate reader.

-

Data Analysis: The initial rate of the reaction is determined. The percentage of inhibition is calculated for each concentration of the inhibitor relative to a DMSO control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable equation.

Cell Viability Assay (MTT Assay)